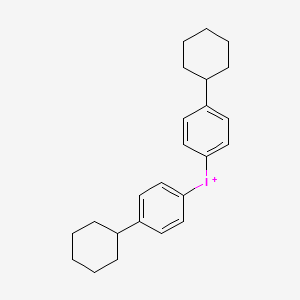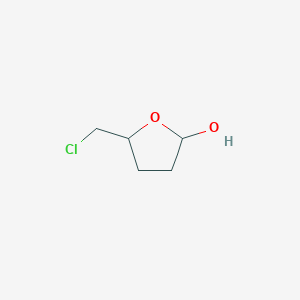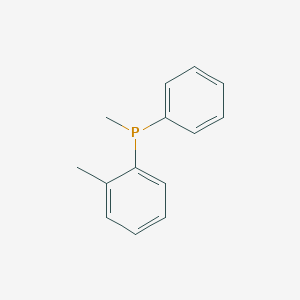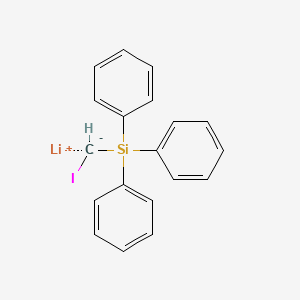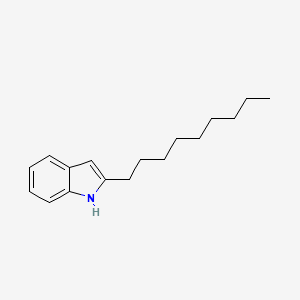
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is an organophosphorus compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloroethynyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonamidates .
Applications De Recherche Scientifique
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate exerts its effects involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved may include inhibition of acetylcholinesterase or other critical enzymes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl P-(chloroethynyl)-N,N-dimethylphosphonamidate
- Ethyl P-(chloroethynyl)-N,N-diethylphosphonamidate
- Methyl P-(bromoethynyl)-N,N-diethylphosphonamidate
Uniqueness
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is unique due to its specific chloroethynyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
96600-23-6 |
|---|---|
Formule moléculaire |
C7H13ClNO2P |
Poids moléculaire |
209.61 g/mol |
Nom IUPAC |
N-[2-chloroethynyl(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C7H13ClNO2P/c1-4-9(5-2)12(10,11-3)7-6-8/h4-5H2,1-3H3 |
Clé InChI |
WJQDDJXOJQAYJB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(C#CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
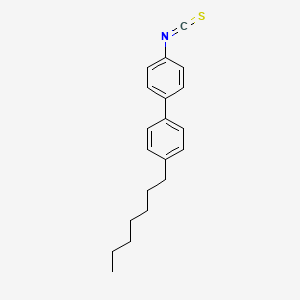
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

